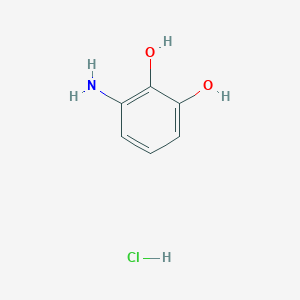

3-Aminobenzene-1,2-diol hydrochloride

描述

3-Aminobenzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H8ClNO2. It is a derivative of catechol, where an amino group is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including biomedicine, analytical chemistry, and material science.

准备方法

Synthetic Routes and Reaction Conditions: 3-Aminobenzene-1,2-diol hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of spiro[1,3-benzodioxole-2,1’-cyclohexane] with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications .

化学反应分析

Types of Reactions: 3-Aminobenzene-1,2-diol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino and hydroxyl groups on the benzene ring make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinones, amine derivatives, and substituted benzene compounds, which have significant applications in chemical synthesis and industrial processes .

科学研究应用

Organic Synthesis

3-Aminobenzene-1,2-diol hydrochloride serves as a crucial building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, making it valuable for creating diverse chemical intermediates.

Biological Reagent

In molecular biology, this compound is utilized as a biological reagent. Its properties allow it to function effectively in staining protocols and other analytical techniques.

Pharmaceutical Development

The compound exhibits significant biological activity, particularly as an anti-inflammatory and anti-cancer agent:

- Anti-inflammatory Properties : It inhibits cyclooxygenase-2 (COX-2), reducing the production of inflammatory mediators like prostaglandins .

- Anti-proliferative Effects : Studies indicate that it can inhibit the growth of certain cancer cell lines while sparing normal cells .

Case Study 1: Inhibition of COX-2

Research demonstrated that treatment with this compound led to a significant decrease in COX-2 expression levels in human cell lines. This correlated with reduced levels of inflammatory markers, reinforcing its potential as an anti-inflammatory agent.

Case Study 2: Cancer Cell Proliferation

In vitro studies revealed that the compound inhibited the proliferation of breast and prostate cancer cell lines without cytotoxic effects on normal fibroblast cells at similar concentrations. This selectivity suggests a promising therapeutic window for cancer treatment .

Industrial Applications

This compound is also employed in the production of dyes and pigments due to its reactive functional groups. Its ability to participate in various chemical reactions makes it suitable for synthesizing complex organic molecules needed in industrial applications.

作用机制

The mechanism of action of 3-Aminobenzene-1,2-diol hydrochloride involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzymatic activities and other biochemical processes .

相似化合物的比较

- 2-Aminobenzene-1,4-diol hydrochloride

- 4-Aminobenzene-1,2-diol hydrochloride

- 3-Aminobenzene-1,2-diol

Comparison: 3-Aminobenzene-1,2-diol hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-Aminobenzene-1,4-diol hydrochloride, it exhibits different chemical and physical properties, making it suitable for distinct applications in scientific research and industry .

生物活性

Overview

3-Aminobenzene-1,2-diol hydrochloride, also known as 3-aminocatechol hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 161.58 g/mol. This compound is notable for its structural features, including an amino group and two hydroxyl groups attached to a benzene ring, which contribute to its diverse biological activities.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 161.58 g/mol |

| Solubility | Soluble in water |

| Appearance | White to off-white crystalline powder |

This compound exhibits several biological activities primarily through its interaction with various molecular targets:

- Cyclooxygenase Inhibition : The compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2 activity, it reduces the production of prostaglandins, which are mediators of inflammation and pain .

- Antioxidant Activity : It demonstrates significant antioxidant properties by scavenging free radicals, which may help protect cells from oxidative stress and related damage .

- Anti-proliferative Effects : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapy .

Anti-inflammatory Properties

Studies have shown that the compound's ability to inhibit COX-2 can lead to reduced inflammation in different biological models. This effect has been observed in both in vitro and in vivo studies, where administration resulted in decreased inflammatory markers .

Antioxidant Properties

The antioxidant activity of this compound has been confirmed through various assays that measure its capacity to neutralize free radicals. This property is crucial for its potential therapeutic applications in diseases associated with oxidative stress .

Mutagenicity and Toxicity Studies

Extensive toxicological evaluations have been conducted on this compound:

- Mutagenicity Tests : The compound was tested for mutagenic potential using the Ames test and other assays. Results indicated that it does not induce gene mutations in Salmonella or Drosophila melanogaster .

- Carcinogenicity Studies : Long-term studies have shown no significant carcinogenic effects at lower doses; however, higher doses resulted in adverse effects on organ health, indicating a need for careful dosage consideration .

Case Studies

- Anti-inflammatory Efficacy : A study involving animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, confirming its anti-inflammatory properties .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability and proliferation rates, suggesting its potential as an anti-cancer agent .

常见问题

Q. Basic: How can researchers optimize the synthesis of 3-Aminobenzene-1,2-diol hydrochloride to achieve high purity?

Methodological Answer:

Synthesis optimization requires controlled reaction conditions and purification strategies.

- Key Steps :

- Use anhydrous solvents (e.g., dry ether) and inert atmospheres (argon) to prevent hydrolysis or oxidation .

- Introduce HCl gas to protonate the amine group, forming the hydrochloride salt .

- Purify via recrystallization in solvents like ethanol or water, leveraging solubility differences between the product and byproducts .

- Purity Metrics :

Q. Basic: What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures accurate structural elucidation:

- UV-Vis Spectrophotometry : Quantify concentration using redox-active catechol groups (e.g., reaction with H₂O₂ and dichlorophenolindophenol) .

- NMR : Assign peaks for aromatic protons (6.5–7.5 ppm) and amine/ethylene groups (2.5–4.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (189.64 g/mol) and fragmentation patterns .

- FT-IR : Identify O–H (3200–3500 cm⁻¹) and N–H (3300 cm⁻¹) stretches .

Q. Advanced: How can researchers resolve contradictions in solubility data across solvents?

Methodological Answer:

Contradictions arise from solvent purity, temperature, and measurement protocols.

-

Experimental Design :

-

Reported Data :

Solvent Solubility (mg/mL) Conditions Source H₂O ≥24.9 25°C, ultrasonic EtOH ≥3.16 25°C, ultrasonic DMSO ≥9.48 25°C, inert atmosphere

Q. Advanced: What strategies mitigate oxidation during storage of this compound?

Methodological Answer:

Oxidation risks stem from the catechol moiety’s redox activity.

- Preventive Measures :

- Stability Testing :

Q. Advanced: How to analyze and quantify isomeric impurities in synthesized this compound?

Methodological Answer:

Impurity profiling requires high-resolution separation and detection.

- Chromatography :

- Quantification :

- Mass Detection :

Q. Basic: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

Crystallization challenges include polymorphism and hygroscopicity.

- Optimization Steps :

- Crystallographic Data :

Q. Advanced: How does the hydrochloride counterion influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

The HCl salt modifies solubility and electronic properties.

- Mechanistic Insights :

- Experimental Validation :

- Compare reaction rates of free base vs. hydrochloride salt in Suzuki coupling or acylation reactions .

属性

IUPAC Name |

3-aminobenzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,8-9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWCRPNKAZULNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536142 | |

| Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51220-97-4 | |

| Record name | 3-Aminobenzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。